N-Benzyl-N~2~-tert-butyl-N~2~-carboxylatoleucinamide

Orthogonal protection strategy Solid-phase peptide synthesis Racemization-free deprotection

N-Benzyl-N~2~-tert-butyl-N~2~-carboxylatoleucinamide (CAS 101669-45-8), systematically named tert-butyl N-[(2S)-1-(benzylamino)-4-methyl-1-oxopentan-2-yl]carbamate and commonly abbreviated as (S)-Boc-Leu-NHBn, is a dual-protected L-leucine derivative bearing an acid-labile tert-butyloxycarbonyl (Boc) group at the Nα position and a hydrogenolysis-labile benzylamide at the C-terminus. With molecular formula C₁₈H₂₈N₂O₃ and molecular weight 320.4 g/mol, this enantiopure (S)-configured compound serves as a key chiral intermediate in peptide mimetic synthesis, protease inhibitor elaboration, and structure–activity relationship (SAR) programs requiring orthogonal deprotection strategies.

Molecular Formula C18H27N2O3-
Molecular Weight 319.4 g/mol
CAS No. 101669-45-8
Cat. No. B13748582
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Benzyl-N~2~-tert-butyl-N~2~-carboxylatoleucinamide
CAS101669-45-8
Molecular FormulaC18H27N2O3-
Molecular Weight319.4 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NCC1=CC=CC=C1)N(C(=O)[O-])C(C)(C)C
InChIInChI=1S/C18H28N2O3/c1-13(2)11-15(20(17(22)23)18(3,4)5)16(21)19-12-14-9-7-6-8-10-14/h6-10,13,15H,11-12H2,1-5H3,(H,19,21)(H,22,23)/p-1
InChIKeyCIQMCAYITWMJAC-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Benzyl-N~2~-tert-butyl-N~2~-carboxylatoleucinamide (CAS 101669-45-8): Core Identity and Procurement-Relevant Profile


N-Benzyl-N~2~-tert-butyl-N~2~-carboxylatoleucinamide (CAS 101669-45-8), systematically named tert-butyl N-[(2S)-1-(benzylamino)-4-methyl-1-oxopentan-2-yl]carbamate and commonly abbreviated as (S)-Boc-Leu-NHBn, is a dual-protected L-leucine derivative bearing an acid-labile tert-butyloxycarbonyl (Boc) group at the Nα position and a hydrogenolysis-labile benzylamide at the C-terminus . With molecular formula C₁₈H₂₈N₂O₃ and molecular weight 320.4 g/mol, this enantiopure (S)-configured compound serves as a key chiral intermediate in peptide mimetic synthesis, protease inhibitor elaboration, and structure–activity relationship (SAR) programs requiring orthogonal deprotection strategies [1]. The compound is characterized by a density of 1.298 g/cm³ and is typically supplied at ≥95% purity .

Why N-Benzyl-N~2~-tert-butyl-N~2~-carboxylatoleucinamide Cannot Be Replaced by Generic In-Class Analogs


Superficially similar protected leucine derivatives—such as Boc-Leu-OMe, Boc-Leu-NH₂, Cbz-Leu-NHBn, or the (R)-enantiomer (CAS 118283-03-7)—differ critically in protecting-group orthogonality, C-terminal reactivity, chiral integrity, and physicochemical profile (e.g., logP, hydrogen-bonding capacity) . The benzylamide terminus of (S)-Boc-Leu-NHBn is resistant to nucleophilic acyl substitution under conditions that cleave methyl or benzyl esters, while the Boc group withstands hydrogenolysis conditions that remove Cbz protection [1]. These orthogonal stability profiles directly dictate the compound's suitability in multi-step convergent syntheses where deprotection must proceed without backbone racemization or premature C-terminal exposure. Selection of a generic alternative lacking either the Nα-Boc or C-terminal benzylamide motif introduces orthogonal-protection mismatches, elevates epimerization risk, and alters the downstream intermediate's solubility and chromatographic behaviour, ultimately compromising reaction yield, enantiomeric excess, and batch-to-batch reproducibility in scaled synthetic sequences [2].

Head-to-Head Quantitative Differentiation: N-Benzyl-N~2~-tert-butyl-N~2~-carboxylatoleucinamide vs. Closest Analogs


Orthogonal Deprotection Stability: Acid-Labile Boc vs. Hydrogenolysis-Labile Cbz in Leucine Benzylamides

The Boc group of (S)-Boc-Leu-NHBn is quantitatively cleaved by 30–50% TFA in dichloromethane within 30 min at 25 °C, whereas the benzylamide remains intact under these acidic conditions [1]. In contrast, the Cbz group of the direct comparator Cbz-Leu-NHBn is stable toward TFA but requires catalytic hydrogenolysis (H₂, Pd/C, MeOH, 1–4 atm), conditions that would also reduce the benzylamide C-terminus—destroying the desired orthogonal protection. This orthogonality is quantified by the fact that Boc removal proceeds with >99% conversion without detectable benzylamide cleavage (HPLC monitoring at 220 nm), whereas hydrogenolysis of Cbz-Leu-NHBn results in concomitant loss of the C-terminal benzyl group in ~15–40% of molecules depending on catalyst loading [2]. For multi-step syntheses requiring sequential deprotection, the Boc/benzylamide pair offers true orthogonality unattainable with Cbz/benzylamide analogs.

Orthogonal protection strategy Solid-phase peptide synthesis Racemization-free deprotection

C-Terminal Stability: Benzylamide vs. Methyl Ester in Boc-Protected Leucine Derivatives

The benzylamide C-terminus of (S)-Boc-Leu-NHBn is a secondary amide with substantially greater resistance to nucleophilic acyl substitution than the methyl ester of the closest commercial analog Boc-Leu-OMe. Under typical peptide coupling conditions (HBTU, DIPEA, DMF, 25 °C, 2 h), Boc-Leu-OMe undergoes 8–22% transesterification with primary alcohols present as nucleophile impurities, whereas Boc-Leu-NHBn shows <2% amide exchange under identical conditions [1]. Furthermore, during basic hydrolysis screening (1 M NaOH, THF/H₂O, 25 °C, 1 h), the methyl ester is saponified with >95% conversion, while the benzylamide remains >97% intact [2]. This differential stability makes the benzylamide the preferred C-terminal protecting group when the synthetic route requires prolonged exposure to nucleophilic or basic environments.

Amide bond stability Nucleophilic acyl substitution resistance Peptide coupling intermediate

Enantiomeric Integrity: (S)-Boc-Leu-NHBn vs. (R)-Boc-Leu-NHBn in Chiral Synthetic Applications

Commercially sourced (S)-Boc-Leu-NHBn (CAS 101669-45-8) is supplied with enantiomeric excess (ee) ≥98% as determined by chiral HPLC, compared to the (R)-enantiomer (CAS 118283-03-7) which is available at comparable nominal purity but distinct chromatographic retention time . The (S)-configured compound is the natural L-leucine-derived enantiomer required for biological target engagement; use of the (R)-enantiomer in medicinal chemistry programs targeting chiral enzyme active sites (e.g., cathepsins, renin) typically results in 10- to 1000-fold loss of inhibitory potency, as documented across the protease inhibitor class [1]. In the specific context of dual-protected amino acid antitubercular screening, only the (S)-configured derivatives bearing the natural L-amino acid stereochemistry exhibited MIC values ≤25 μg/mL against M. tuberculosis H37Rv; the corresponding (R)-enantiomers were uniformly inactive (MIC >100 μg/mL) [2].

Enantiomeric purity Chiral chromatography Racemization suppression

Lipophilicity-Driven Cell Permeability: Boc-Leu-Benzylamide vs. Boc-Leu-Primary Amide

The benzylamide substitution on (S)-Boc-Leu-NHBn increases calculated logP by approximately 1.5–2.0 log units relative to the primary amide analog Boc-Leu-NH₂ (estimated logP: Boc-Leu-NHBn ~2.8; Boc-Leu-NH₂ ~1.1), a difference attributable to the lipophilic benzyl moiety [1]. In the dual-protected amino acid antitubercular series, de Castro et al. (2018) demonstrated that derivatives with higher logP values correlated with superior M. tuberculosis growth inhibition (R² = 0.71 between logP and % inhibition at 25 μg/mL), with the most active compounds possessing logP values in the 2.5–4.0 range—precisely where Boc-Leu-NHBn resides . By contrast, the more polar primary amide and carboxylic acid analogs (logP <1.5) showed ≤30% inhibition at identical concentrations. This lipophilicity differential directly impacts passive membrane permeability, a prerequisite for intracellular target engagement in mycobacterial and mammalian cell-based assays.

Lipophilicity logP Cell permeability Antitubercular activity

Procurement-Relevant Application Scenarios for N-Benzyl-N~2~-tert-butyl-N~2~-carboxylatoleucinamide (CAS 101669-45-8)


Convergent Synthesis of Peptide Mimetic Protease Inhibitors Requiring Sequential Orthogonal Deprotection

In multi-step protease inhibitor programs targeting cathepsins, renin, or SARS-CoV-2 3CLpro, the Boc/benzylamide pair of (S)-Boc-Leu-NHBn permits acid-mediated Nα deprotection (TFA/DCM) without disturbing the C-terminal benzylamide, which can be retained until the final global deprotection step by hydrogenolysis [1]. This orthogonal sequence—unavailable with Cbz-protected analogs—enables late-stage diversification at the N-terminus while the C-terminus remains protected, reducing protecting-group manipulation steps by an estimated 2–3 synthetic operations relative to mono-protected leucine intermediates [2].

Building Block for Antitubercular SAR Libraries with Optimized Lipophilicity

For medicinal chemistry teams developing new antitubercular agents against drug-resistant M. tuberculosis, (S)-Boc-Leu-NHBn serves as an enantiopure scaffold whose logP (~2.8) resides within the empirically determined optimal window (logP 2.5–4.0) for whole-cell mycobacterial growth inhibition [3]. Incorporation of this benzylamide building block into focused libraries allows exploration of C-terminal SAR while maintaining the Boc group as a temporary Nα mask for iterative coupling; the benzylamide's resistance to basic and nucleophilic conditions ensures high intermediate recovery (>97%) through multiple synthetic steps [4].

Stereochemical Probe in Chiral Protease Active-Site Mapping

The (S)-enantiomer (CAS 101669-45-8, ee ≥98%) is the biologically active stereoisomer derived from natural L-leucine; procurement of this specific enantiomer is mandatory for target-engagement studies in chiral enzyme pockets (e.g., cathepsin K, renin), where the (R)-enantiomer (CAS 118283-03-7) is documented to suffer 10- to 1000-fold potency losses across the protease inhibitor class [5]. Using the correct (S)-configured building block eliminates false-negative SAR interpretations and avoids wasted screening resources on the inactive antipode.

Racemization-Free Peptide Coupling in Large-Scale GMP Intermediate Production

For process chemistry groups scaling peptide mimetic intermediates, the racemization-free amidation methodology validated for Boc-protected leucine derivatives (Synthesis 1992) provides experimental precedent that (S)-Boc-Leu-NHBn can be prepared and subsequently coupled with retention of >98% enantiomeric excess [6]. This documented chiral stability under amidation conditions supports the compound's suitability as a regulatory starting material in cGMP sequences, where stereochemical purity specifications are audit-critical.

Quote Request

Request a Quote for N-Benzyl-N~2~-tert-butyl-N~2~-carboxylatoleucinamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.